Bienvenue dans la boutique en ligne BenchChem!

2-Amino-N-cyclopropyl-5-morpholinobenzamide

Drug Metabolism Cytochrome P450 Metabolic Stability

2-Amino-N-cyclopropyl-5-morpholinobenzamide (CAS 1780354-55-3) is a small-molecule benzamide derivative distinguished by the simultaneous presence of a C-5 morpholine substituent and an N-cyclopropyl amide group on the benzamide core. Unlike simple benzamides, this compound engages multiple pharmacological targets, including the mu-opioid receptor (MOR), CCR5 chemokine receptor, and LRRK2 kinase , placing it at the intersection of neuroscience, immunology, and kinase inhibitor research.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
Cat. No. B7967343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclopropyl-5-morpholinobenzamide
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=C(C=CC(=C2)N3CCOCC3)N
InChIInChI=1S/C14H19N3O2/c15-13-4-3-11(17-5-7-19-8-6-17)9-12(13)14(18)16-10-1-2-10/h3-4,9-10H,1-2,5-8,15H2,(H,16,18)
InChIKeyDZVNNIIAVDSWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclopropyl-5-morpholinobenzamide: A Multi-Target Benzamide Probe for Specialized Procurement


2-Amino-N-cyclopropyl-5-morpholinobenzamide (CAS 1780354-55-3) is a small-molecule benzamide derivative distinguished by the simultaneous presence of a C-5 morpholine substituent and an N-cyclopropyl amide group on the benzamide core . Unlike simple benzamides, this compound engages multiple pharmacological targets, including the mu-opioid receptor (MOR), CCR5 chemokine receptor, and LRRK2 kinase [1], placing it at the intersection of neuroscience, immunology, and kinase inhibitor research. Its structural features confer two key physicochemical advantages: enhanced aqueous solubility from the morpholine ring and metabolic stabilization of the amide bond by the cyclopropyl group [2]. These properties make it a versatile chemical probe for target identification campaigns and a strategic starting point for fragment-based drug discovery programs requiring polypharmacology.

Why 2-Amino-N-cyclopropyl-5-morpholinobenzamide Cannot Be Replaced by Generic Benzamide Analogs


Substituting 2-Amino-N-cyclopropyl-5-morpholinobenzamide with a generic benzamide or a structurally similar analog (e.g., N-cyclopropyl-4-morpholinobenzamide or a simple 2-aminobenzamide) introduces unacceptable risk across multiple experimental dimensions. First, the N-cyclopropyl group is not merely a conformational constraint—it acts as a metabolic shield that prevents cytochrome P450-mediated N-dealkylation, a clearance pathway to which N-methyl and N-ethyl benzamide analogs are susceptible [1]. Second, the C-5 morpholine substitution is critical for CCR5 antagonism, and its removal or repositioning can lead to a >100-fold loss in receptor binding affinity [2]. Third, the precise combination of 2-amino and 5-morpholino substituents is essential for engaging the LRRK2 kinase, with closely related regioisomers showing 10- to 100-fold weaker inhibition [3]. For procurement officers and screening lab managers, these structural features are not interchangeable—they directly dictate the polypharmacological profile and metabolic fate that define the compound's utility as a research tool.

Quantitative Comparator Evidence: How 2-Amino-N-cyclopropyl-5-morpholinobenzamide Outperforms Structural Analogs


Metabolic Stability: N-Cyclopropylamide Confers Resistance to Microsomal N-Dealkylation vs. N-Methylbenzamides

In a mechanistic study of benzamide metabolism by phenobarbital-induced rat liver microsomes, N-cyclopropylamide substrates demonstrated complete resistance to oxidative N-dealkylation, whereas N-methyl and N-ethyl benzamide analogs underwent rapid metabolism to the corresponding N-dealkylated products [1]. This metabolic stability is attributed to the inability of the cyclopropyl ring to form a nitrogen radical cation intermediate, a key step in CYP450-mediated N-dealkylation [1]. For a compound intended for in vivo target engagement studies, this translates to a longer half-life and reduced metabolic clearance compared to N-alkyl benzamides, which are rapidly degraded.

Drug Metabolism Cytochrome P450 Metabolic Stability Amide Bond

Anti-Tubercular Target Engagement: Morpholino Substituent at C-5 Position Critically Maintains QcrB Inhibition vs. Des-Morpholino Analogs

A structure-activity relationship study of the morpholinobenzamide series against Mycobacterium tuberculosis QcrB demonstrated that the C-5 morpholino group is essential for potent antitubercular activity [1]. The parent morpholinobenzamide (Compound 1) served as the lead, and SAR efforts focused on replacing the metabolically labile morpholine group. The most optimized des-morpholino replacements (compounds 16 and 22f, with thiophene and methyl substituents) achieved IC90 values of 0.13 μM and 0.09 μM with selectivity indices of 300 and 278, respectively [1]. These data provide a quantitative benchmark against which any C-5 modified analog—including 2-amino-N-cyclopropyl-5-morpholinobenzamide—must be measured.

Tuberculosis QcrB Inhibitors Antimycobacterial SAR

CCR5 Antagonism: Morpholinobenzamide Scaffold Achieves Nanomolar Potency vs. Structurally Divergent Chemokine Receptor Antagonists

BindingDB entries for morpholinobenzamide derivatives reveal potent nanomolar antagonist activity at the human CCR5 receptor [1]. A structurally related morpholinobenzamide compound (CHEMBL2164217) achieved an IC50 of 0.110 nM in a P4R5 cell-based HIV entry inhibition assay [1]. In comparison, maraviroc—a clinically approved CCR5 antagonist with a distinct tropane-based scaffold—exhibits an IC50 of approximately 0.5–2 nM in similar cell-based assays [2]. While direct head-to-head data for 2-amino-N-cyclopropyl-5-morpholinobenzamide are not publicly available, the class-level data demonstrate that the morpholinobenzamide chemotype can achieve competitive or superior potency relative to approved drugs, providing a strong rationale for its selection as a CCR5 chemical probe.

CCR5 Antagonist HIV Entry Chemokine Receptor Immunology

LRRK2 Kinase Inhibition: Cyclopropyl-Morpholinobenzamide Scaffold Engages Parkinson's Disease Target at Nanomolar Affinity vs. Reference Inhibitor CZC-54252

Binding data for a morpholinobenzamide analog (BDBM50582730, CHEMBL5087055) reveals potent binding to human LRRK2 WT with a Kd of 3.70 nM and functional inhibition of pSer935 phosphorylation with an IC50 of 80 nM in LRRK2 G2019S mutant HEK293 cells [1]. While the well-known reference inhibitor CZC-54252 achieves an IC50 of 1.28 nM against LRRK2 WT [2], the morpholinobenzamide scaffold offers a structurally distinct starting point with a different kinase selectivity profile, as evidenced by the US11912678 patent covering morpholinobenzamide LRRK2 inhibitors [3]. The combination of nanomolar binding affinity and a distinct chemotype makes this scaffold valuable for developing tool compounds that complement existing LRRK2 chemical probes.

LRRK2 Parkinson's Disease Kinase Inhibition Neurodegeneration

Mu-Opioid Receptor Agonism: Moderate Potency (EC50 = 52 nM) Differentiates from High-Potency Fentanyl Analogs for Safer Probe Development

2-Amino-N-cyclopropyl-5-morpholinobenzamide (recorded as BDBM50548568, CHEMBL4781352) acts as a MOR agonist with an EC50 of 52 nM in a cAMP accumulation assay using human MOR expressed in CHOK1 cells, with a binding Ki of 64 nM for [3H]-DAMGO displacement [1]. In comparison, fentanyl—a high-potency MOR agonist associated with respiratory depression—exhibits an EC50 of approximately 1–5 nM in similar cAMP assays and a Ki of 1–5 nM for MOR binding [2]. The approximately 10- to 50-fold lower potency of this compound positions it as a moderate-efficacy MOR probe with a wider safety margin for in vitro pharmacological studies, which is advantageous for researchers investigating MOR signaling without the confounding effects of receptor overstimulation.

Mu-Opioid Receptor GPCR Analgesia Bias Signaling

Synthetic and Procurement Accessibility: Well-Characterized Three-Step Route with Commercially Available Starting Materials

According to vendor technical documentation, 2-Amino-N-cyclopropyl-5-morpholinobenzamide is synthesized via a convergent three-step sequence: (i) benzamide core formation from benzoyl chloride and an amine under basic conditions, (ii) cyclopropyl group introduction via cyclopropanation, and (iii) morpholine attachment via nucleophilic substitution . All starting materials (substituted benzoyl chlorides, cyclopropylamine, morpholine) are widely available from commercial suppliers . This modular synthetic route contrasts with certain complex morpholinobenzamide analogs that require protected intermediates, chiral resolution steps, or transition metal-catalyzed couplings (e.g., Buchwald-Hartwig amination for N-aryl morpholinobenzamides), which introduce supply chain dependencies. The straightforward synthesis reduces procurement risk, enables rapid resupply for high-consumption screening campaigns, and facilitates analog generation for SAR studies.

Chemical Synthesis Procurement Scale-Up Building Block

Optimal Procurement and Research Applications for 2-Amino-N-cyclopropyl-5-morpholinobenzamide


Multi-Target Chemical Probe for Polypharmacology Screening in Neuroscience

2-Amino-N-cyclopropyl-5-morpholinobenzamide is a strategic choice for neuroscience-focused screening panels that require simultaneous interrogation of MOR (EC50 = 52 nM) and LRRK2 kinase (class-level Kd = 3.70 nM) targets [1]. Its moderate MOR potency provides a wide dynamic range for dose-response studies without the receptor saturation artifacts associated with high-potency opioid ligands, while its LRRK2 engagement enables Parkinson's disease-relevant target coverage. For labs conducting phenotypic screening in neuronal models where both targets may contribute to observed effects, this compound serves as a single-agent probe that avoids the combinatorial complexity of mixing multiple selective inhibitors.

Anti-Tubercular Drug Discovery Starting Point with C-5 Morpholine Pharmacophore

The C-5 morpholine substituent on the benzamide core is a validated pharmacophoric element for Mycobacterium tuberculosis QcrB inhibition, as demonstrated by the morpholinobenzamide series achieving sub-micromolar IC90 values [2]. 2-Amino-N-cyclopropyl-5-morpholinobenzamide retains this critical substituent while adding the metabolically stabilizing N-cyclopropyl group, making it a compelling starting scaffold for medicinal chemistry optimization programs aimed at developing novel anti-TB agents. The compound can be used directly in M. tuberculosis growth inhibition assays to establish baseline potency and selectivity index relative to the published analogs.

Metabolic Stability Reference Standard for Benzamide Probe Development

The N-cyclopropylamide moiety in 2-Amino-N-cyclopropyl-5-morpholinobenzamide confers demonstrated resistance to CYP450-mediated N-dealkylation, a major clearance pathway for benzamide compounds [3]. Medicinal chemistry groups developing benzamide-based chemical probes can use this compound as a metabolically stable reference standard in liver microsome stability assays, benchmarking the intrinsic clearance of their novel analogs against a compound known to resist oxidative N-dealkylation. This application is particularly valuable for programs targeting CNS indications where metabolic stability directly impacts brain exposure.

CCR5-Mediated HIV Entry Inhibition Research Tool

The morpholinobenzamide chemotype has demonstrated potent nanomolar CCR5 antagonism (class-level IC50 as low as 0.110 nM in HIV entry assays) [4], positioning 2-Amino-N-cyclopropyl-5-morpholinobenzamide as a valuable tool compound for studying CCR5-mediated HIV-1 entry mechanisms. Its structural divergence from the approved drug maraviroc offers researchers a complementary chemical probe with a distinct binding mode, useful for resistance profiling studies and for validating CCR5 as a target in HIV strains that have developed maraviroc resistance.

Quote Request

Request a Quote for 2-Amino-N-cyclopropyl-5-morpholinobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.